LPA2 Receptor Agonist Activity: Submicromolar Potency with Documented Specificity
4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid (as part of the sulfamoyl benzoic acid analog series) activates the human LPA2 receptor with an EC50 of 116 nM in a TGFα shedding assay using HEK293 cells [1]. In contrast, the unsubstituted parent scaffold p-sulfamoylbenzoic acid (carzenide) lacks this LPA2 agonist activity; it is instead a carbonic anhydrase inhibitor (hCA II IC50 = 15 µM) [2]. This represents a fundamental divergence in primary pharmacology: the thiophen-2-ylmethyl substituted analog engages a GPCR target, while the unsubstituted analog targets a metalloenzyme. Within the LPA2 agonist chemical series, compound 11d (a structurally related SBA analog) shows an EC50 of 0.15 nM, demonstrating that specific substitutions can further enhance potency by nearly three orders of magnitude, though 4-[(thiophen-2-ylmethyl)sulfamoyl]benzoic acid itself occupies an intermediate potency position [3].
| Evidence Dimension | LPA2 receptor agonist potency (EC50) |
|---|---|
| Target Compound Data | 116 nM |
| Comparator Or Baseline | Unsubstituted 4-sulfamoylbenzoic acid: No LPA2 agonist activity reported; primary activity is carbonic anhydrase inhibition |
| Quantified Difference | Qualitative shift in target class (GPCR agonist vs. metalloenzyme inhibitor) |
| Conditions | Human LPA2 receptor transfected in HEK293 cells; TGFα shedding assay; 1 hr incubation |
Why This Matters
Procurement for LPA2-mediated signaling studies (e.g., radioprotection, mucosal barrier function) specifically requires compounds with documented LPA2 agonist activity, which generic sulfamoyl benzoic acids do not provide.
- [1] BindingDB. BDBM50430009 (CHEMBL2335049). EC50 = 116 nM for human LPA2 receptor in HEK293 cells by TGFα shedding assay. View Source
- [2] PMC6968511. Table 1. p-Sulfamoylbenzoic acid hCA II IC50 = 15 µM, hCA IX IC50 = 24 µM. View Source
- [3] Patil R, et al. J Med Chem. 2014. Compound 11d EC50 = 0.15 nM; compound 8c EC50 = 60.90 nM. View Source
